![molecular formula C25H26N2O5S B3445145 N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B3445145.png)
N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide
Overview
Description
“N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide” is a chemical compound with the molecular formula C17H18N2O3S . It belongs to the class of nitrogen-containing heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of this compound is derived from its molecular formula, C17H18N2O3S. It contains an isoquinoline group, which is a type of nitrogen-containing heterocycle .Scientific Research Applications
Green Chemistry Applications
The compound has been used in the development of eco-friendly reactions . An efficient and stereoselective synthesis of novel 3,4-dihydro-2 (1 H )-quinazolines has been developed through cyclization reactions of 2-aminobenzylamines with α-oxoketene dithioacetals using PEG-400 as an inexpensive, easy to handle, non-toxic and recyclable reaction medium .
Antiproliferative Activity
The sulfonamide group in the compound has been substituted for structurally similar amino sulfonic esters, and has shown well antiproliferative activity in vivo and in vitro according to the biological isostere principles .
Synthesis of Quinoline Sulfonamide Derivatives
A small series of novel quinoline sulfonamide derivatives was synthesized, and their structure of the target compounds were confirmed by 1H NMR and MS . The screening of the news target compounds’ in vitro cytotoxic activities against tumor cell lines by the MTT method was performed .
Biological and Therapeutic Properties
Quinazoline-based heterocycles and their hydrated congeners have been reported to possess diverse biological and therapeutic properties such as inhibition of the epidermal growth factor (EGF) receptors of tyrosine kinase, analgesic, anticancer, anti-inflammatory, antidiuretic, anticonvulsant and anti-Alzheimer activities .
Antioxidant and Antimicrobial Evaluation
Biological evaluation of the synthesized 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives, including antioxidant activity on DPPH free radical and antimicrobial activity on a wide range of Gram-negative, Gram-positive bacterial, and fungal species, was done .
Drug Discovery and Optimization
Quinazoline and quinazolinone derivatives and nitrogen-containing heterocycles have received significant attention due to their widely and distinct biopharmaceutical activities . Quinazolines and quinazolinones are considered as noteworthy chemical for the synthesis of diverse physiological significance and pharmacological utilized molecules .
Mechanism of Action
Target of Action
The primary target of this compound is tubulin , a protein that forms the cytoskeleton of cells . Tubulin is involved in various cellular functions such as intracellular signal transduction, material and organelle transport, chromosome movement, and cell division .
Mode of Action
The compound acts as an inhibitor of tubulin polymerization . It binds to the tubulin protein, preventing it from forming microtubules, which are necessary for cell division and other cellular functions . This inhibitory effect on tubulin polymerization disrupts the normal functioning of cells, particularly those that are rapidly dividing, such as cancer cells .
Biochemical Pathways
The compound’s action on tubulin affects the microtubule dynamics within the cell . Microtubules are involved in the separation of chromosomes during cell division. By inhibiting tubulin polymerization, the compound disrupts this process, leading to cell cycle arrest and ultimately cell death . This makes the compound potentially useful in the treatment of diseases characterized by rapid cell division, such as cancer .
Result of Action
The compound’s inhibition of tubulin polymerization results in the disruption of microtubule dynamics, leading to cell cycle arrest and ultimately cell death . This is particularly effective against rapidly dividing cells, such as cancer cells .
properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c1-31-21-11-13-22(14-12-21)33(29,30)27(23-9-5-6-10-24(23)32-2)18-25(28)26-16-15-19-7-3-4-8-20(19)17-26/h3-14H,15-18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXHCIFIPIIEFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCC3=CC=CC=C3C2)C4=CC=CC=C4OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.